

(Allylthio)acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Allylthio)acetic acid

Cat. No.: B1362516

[Get Quote](#)

An In-depth Technical Guide to (Allylthio)acetic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **(Allylthio)acetic acid**. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this organosulfur compound.

Chemical Structure and Identification

(Allylthio)acetic acid, also known as **2-(allylthio)acetic acid**, is a carboxylic acid containing an allyl sulfide functional group. Its chemical structure is characterized by an acetic acid moiety where one of the alpha-hydrogens is substituted with an allylthio group.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	2-(prop-2-en-1-ylthio)acetic acid[1]
CAS Number	20600-63-9[1]
Chemical Formula	C ₅ H ₈ O ₂ S[1]
Molecular Weight	132.18 g/mol [1]
Synonyms	Acetic acid, (2-propenylthio)-; 2-allylsulfanylacetic acid; (2-Propenylthio)acetic acid[1]

Physicochemical Properties

(Allylthio)acetic acid is described as a yellowish, oily substance. A summary of its known and predicted physicochemical properties is presented in the table below.

Property	Value	Source
Boiling Point	103-105 °C at 2 mmHg	US Patent 3,723,519
Density	1.137 g/cm ³	US Patent 3,723,519
Refractive Index (n ²⁰ /D)	1.5054	US Patent 3,723,519
pKa (predicted)	3.55 ± 0.10	PubChem
Kovats Retention Index	1013, 1014 (Standard non-polar)[2]	PubChem[2]
Melting Point	Not available (described as an oily substance)	-
Solubility	Not explicitly documented. Expected to have some solubility in organic solvents.	-

Note: Experimental data for melting point and solubility in common solvents are not readily available in the reviewed literature.

Spectroscopic Data

Detailed experimental spectroscopic data for **(Allylthio)acetic acid** is limited in publicly accessible databases.

- NMR Spectroscopy (^1H and ^{13}C): No experimental ^1H or ^{13}C NMR spectra for **(Allylthio)acetic acid** were found in the searched databases.
- Infrared (IR) Spectroscopy: PubChem indicates the availability of a vapor-phase IR spectrum, but the data is not directly accessible.[\[1\]](#)

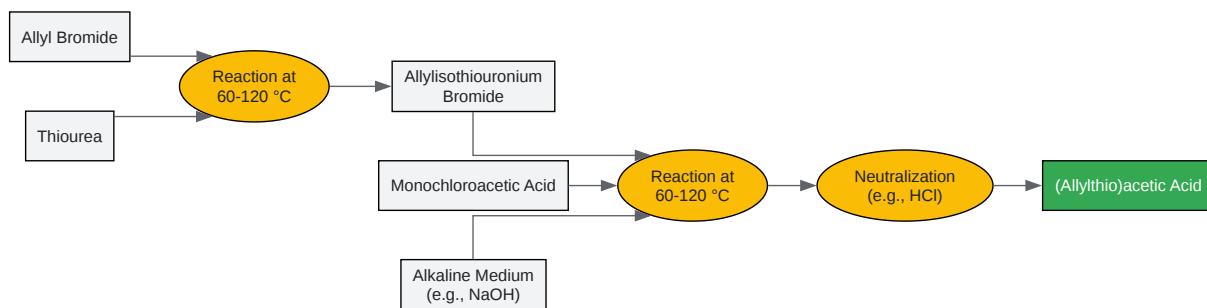
The absence of readily available spectroscopic data highlights an area for future experimental characterization of this compound.

Synthesis of **(Allylthio)acetic Acid**

A method for the production of **(Allylthio)acetic acid** is detailed in US Patent 3,723,519. The synthesis involves a two-step process starting from allyl bromide and thiourea.

Experimental Protocol

Step 1: Formation of Allylisothiouronium Bromide


- In a suitable reactor, allyl bromide is reacted with thiourea.
- The reaction is carried out at a temperature ranging from 60 °C to 120 °C.

Step 2: Synthesis of **(Allylthio)acetic Acid**

- To the resulting allylisothiouronium bromide, monochloroacetic acid is added.
- The mixture is heated in an alkaline medium (e.g., sodium hydroxide solution) at a temperature between 60 °C and 120 °C.
- After the reaction is complete, the mixture is neutralized with an acid (e.g., hydrochloric acid).

- The product, **(Allylthio)acetic acid**, is then isolated, for example, by extraction with an organic solvent followed by distillation.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(Allylthio)acetic acid**.

Reactivity and Potential Applications

(Allylthio)acetic acid possesses two reactive functional groups: a carboxylic acid and an allyl sulfide. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The allyl group can participate in addition reactions and the sulfur atom can be oxidized.

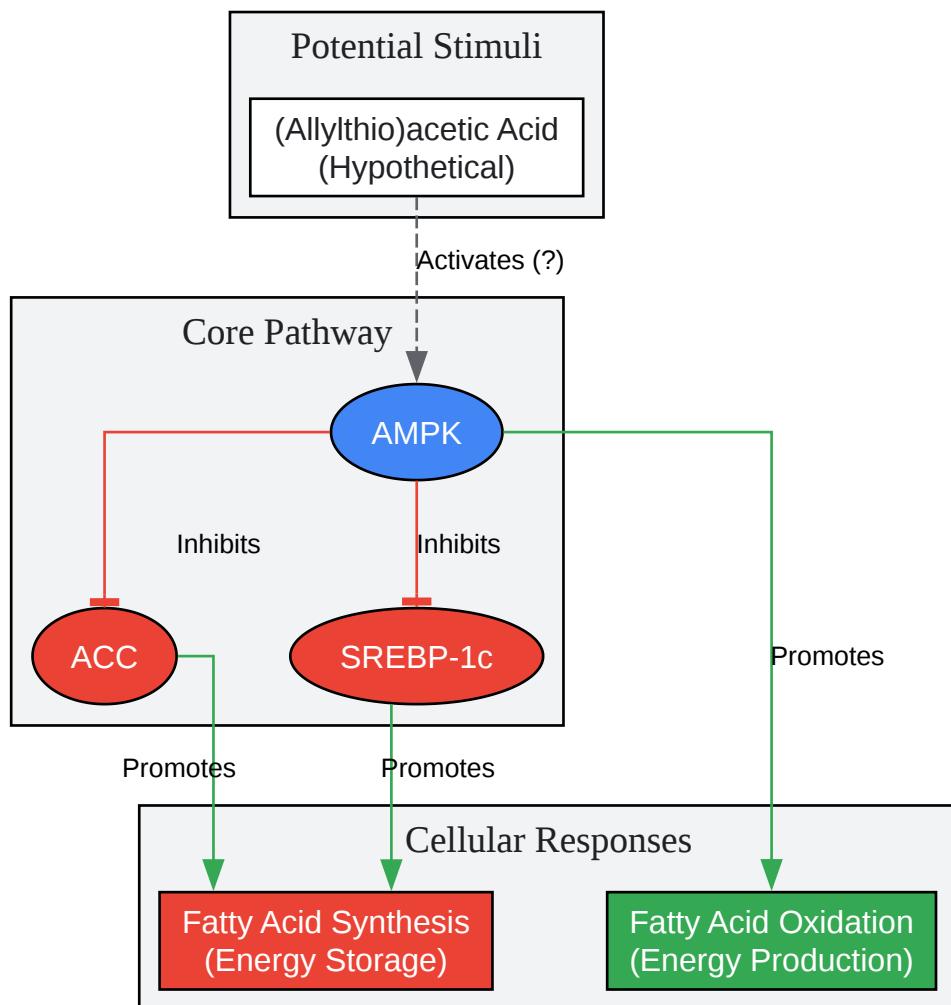
The patent literature suggests several potential applications for **(Allylthio)acetic acid**, including:

- As a catalyst for acrylonitrile polymerization.
- In the synthesis of high molecular weight compounds.

- As a precursor in the synthesis of new penicillin derivatives and other medicinal preparations.

Biological Activity and Drug Development Potential

Specific biological activity data for **(Allylthio)acetic acid** is not extensively documented.


However, the biological activities of structurally related compounds can provide insights into its potential pharmacological profile.

- Antimicrobial Activity: Acetic acid itself is known to have antibacterial and antifungal properties. It is plausible that **(Allylthio)acetic acid** may also exhibit some level of antimicrobial activity.
- Anti-inflammatory and Other Activities: Organosulfur compounds derived from garlic, which contain allyl groups, are known for a variety of biological activities, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.

Hypothetical Signaling Pathway Modulation

While no specific signaling pathways have been identified for **(Allylthio)acetic acid**, research on acetic acid has shown that it can influence cellular metabolism. For instance, acetic acid has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of anabolic pathways (e.g., fatty acid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation).

The following diagram illustrates a simplified representation of the AMPK signaling pathway, which could be a potential, though unconfirmed, target for **(Allylthio)acetic acid** or its metabolites. It is crucial to note that this is a hypothetical model for illustrative purposes, as direct evidence for the effect of **(Allylthio)acetic acid** on this pathway is lacking.

[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of the AMPK pathway by **(Allylthio)acetic acid**.

Safety and Handling

(Allylthio)acetic acid is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

- H314: Causes severe skin burns and eye damage.[1]
- H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(Allylthio)acetic acid is a versatile chemical with potential applications in materials science and medicinal chemistry. While its fundamental physicochemical properties and a method for its synthesis have been established, a significant gap exists in the literature concerning its detailed spectroscopic characterization and biological activity. Further research is warranted to fully elucidate the properties and potential applications of this compound, particularly in the context of drug discovery and development. The information presented in this guide serves as a foundation for future investigations into this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Propen-1-ylthio)acetic acid | C5H8O2S | CID 308183 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Acetic acid, (2-propenylthio)- [webbook.nist.gov]
- To cite this document: BenchChem. [(Allylthio)acetic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362516#allylthio-acetic-acid-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com